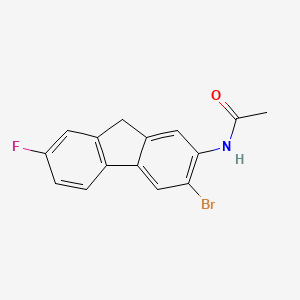

n-(3-Bromo-7-fluoro-9h-fluoren-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-bromo-7-fluoro-9H-fluoren-2-il)acetamida: es un compuesto orgánico que pertenece a la clase de los fluorenos. Se caracteriza por la presencia de átomos de bromo y flúor en el anillo de fluoreno, que está además sustituido con un grupo acetamida.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de N-(3-bromo-7-fluoro-9H-fluoren-2-il)acetamida normalmente implica la bromación y fluoración de un precursor de fluoreno, seguido de la introducción del grupo acetamida. Un método común incluye:

Bromación: El precursor de fluoreno se trata con bromo en presencia de un catalizador para introducir el átomo de bromo en la posición deseada.

Fluoración: El intermedio bromado se somete entonces a fluoración utilizando un agente fluorante como la N-fluorobenzenosulfonimida.

Acetilación: El paso final implica la reacción del intermedio bromofluoreno con anhídrido acético y amoníaco para formar el grupo acetamida.

Métodos de Producción Industrial: La producción industrial de N-(3-bromo-7-fluoro-9H-fluoren-2-il)acetamida puede implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la recristalización y la cromatografía.

Análisis De Reacciones Químicas

Tipos de Reacciones:

Reacciones de Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica debido a la presencia del átomo de bromo, que es un buen grupo saliente.

Oxidación y Reducción: El compuesto puede ser oxidado o reducido en condiciones específicas para formar varios derivados.

Hidrólisis: El grupo acetamida puede ser hidrolizado en condiciones ácidas o básicas para producir el ácido carboxílico y la amina correspondientes.

Reactivos y Condiciones Comunes:

Sustitución Nucleofílica: Se pueden utilizar reactivos como el hidróxido de sodio o el terc-butóxido de potasio.

Oxidación: Agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: Agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Hidrólisis: Condiciones ácidas (ácido clorhídrico) o condiciones básicas (hidróxido de sodio).

Productos Principales:

Sustitución: Formación de varios fluorenos sustituidos.

Oxidación: Formación de derivados de fluorenon.

Reducción: Formación de fluorenos reducidos.

Hidrólisis: Formación de ácidos carboxílicos y aminas.

Aplicaciones Científicas De Investigación

Biología: : El compuesto se estudia por sus posibles actividades biológicas, incluyendo su función como intermedio en la síntesis de moléculas biológicamente activas.

Medicina: : Se está llevando a cabo la investigación para explorar su potencial como farmacóforo en el diseño de fármacos, particularmente en el desarrollo de agentes anticancerígenos y antiinflamatorios.

Industria: : El compuesto se utiliza en la producción de materiales avanzados, incluyendo diodos orgánicos emisores de luz (OLED) y otros dispositivos electrónicos.

Mecanismo De Acción

El mecanismo de acción de la N-(3-bromo-7-fluoro-9H-fluoren-2-il)acetamida no se comprende completamente, pero se cree que interactúa con dianas moleculares y vías específicas. La presencia de los átomos de bromo y flúor puede mejorar su afinidad de unión a ciertos receptores o enzimas, lo que lleva a sus efectos biológicos. Se necesitan más investigaciones para dilucidar las dianas moleculares y las vías exactas implicadas.

Comparación Con Compuestos Similares

Compuestos Similares:

N-(3-fluoro-9H-fluoren-2-il)acetamida: Estructura similar pero carece del átomo de bromo.

N-(7-bromo-9H-fluoren-2-il)acetamida: Estructura similar pero carece del átomo de flúor.

N-(7-bromo-1-metilsulfanil-9H-fluoren-2-il)acetamida: Contiene un grupo metilsulfanil en lugar de flúor.

Singularidad: N-(3-bromo-7-fluoro-9H-fluoren-2-il)acetamida es única debido a la presencia de ambos átomos de bromo y flúor en el anillo de fluoreno, lo que puede conferir propiedades químicas y biológicas distintas en comparación con sus análogos. Esta doble sustitución puede influir en su reactividad, afinidad de unión y actividad biológica general, lo que la convierte en un compuesto valioso para futuras investigaciones y desarrollos.

Actividad Biológica

n-(3-Bromo-7-fluoro-9h-fluoren-2-yl)acetamide is a fluorinated and brominated derivative of fluorenyl acetamide, which has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of halogen substituents, suggests enhanced interactions with biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H12BrFNO, with a molecular weight of approximately 316.16 g/mol. The bromine and fluorine atoms are believed to influence the compound's binding affinity to various receptors and enzymes, potentially enhancing its biological effects.

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets within cellular pathways. The presence of the bromine and fluorine atoms may facilitate stronger interactions with enzyme active sites, leading to inhibition or modulation of enzymatic activity. Further research is necessary to clarify these interactions and their implications for biological activity.

Anticancer Activity

Research indicates that compounds structurally similar to this compound often exhibit significant anticancer properties . For example, studies have shown that related compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (human breast cancer) and others. The mechanism typically involves interference with the cell cycle and apoptosis induction .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Cell cycle arrest |

| Similar Compounds | MCF-7 | 8 | Tubulin polymerization inhibition |

Antimicrobial Activity

This compound has also been evaluated for antimicrobial activity . Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting that this compound could possess similar properties. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

- Anticancer Studies : A study evaluating the antiproliferative effects of similar compounds on MCF-7 cells showed significant cytotoxicity, leading to G2/M phase arrest and apoptosis. The study highlighted that compounds targeting tubulin can effectively inhibit cancer cell growth .

- Antimicrobial Screening : In vitro assays demonstrated that derivatives comparable to this compound exhibited notable antibacterial activity against Gram-positive bacteria, indicating potential therapeutic applications in treating bacterial infections .

Propiedades

Número CAS |

1682-42-4 |

|---|---|

Fórmula molecular |

C15H11BrFNO |

Peso molecular |

320.16 g/mol |

Nombre IUPAC |

N-(3-bromo-7-fluoro-9H-fluoren-2-yl)acetamide |

InChI |

InChI=1S/C15H11BrFNO/c1-8(19)18-15-6-10-4-9-5-11(17)2-3-12(9)13(10)7-14(15)16/h2-3,5-7H,4H2,1H3,(H,18,19) |

Clave InChI |

SQCSAVDHXLGTOS-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NC1=C(C=C2C(=C1)CC3=C2C=CC(=C3)F)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.